Rtioxa-43

orexin receptor pharmacology sleep-wake regulation dual agonist

Narcolepsy and sleep research often requires simultaneous activation of both OX1R and OX2R, yet most tool compounds are OX2R-selective. RTIOXA-43 solves this problem as a non-peptidic, balanced dual orexin receptor agonist. - **Balanced dual agonism:** EC50 = 24 nM at both human OX1R and OX2R; arylsulfonamide class. - **Research applications:** Electrophysiology, behavioral studies, age-related sleep fragmentation (validated in 12-month-old mice). - **Physicochemical profile:** LogP 5.2, MW 663.8 - suitable for CNS formulation development.

Molecular Formula C37H37N5O5S
Molecular Weight 663.8 g/mol
Cat. No. B12396668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRtioxa-43
Molecular FormulaC37H37N5O5S
Molecular Weight663.8 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C(=O)NCCNC2=CC(=CC=C2)NS(=O)(=O)C3=C(C=CC(=C3)C4=CC(=CC=C4)C(=O)N(C)CC5=CC=NC=C5)OC
InChIInChI=1S/C37H37N5O5S/c1-26-7-4-9-30(21-26)36(43)40-20-19-39-32-11-6-12-33(24-32)41-48(45,46)35-23-29(13-14-34(35)47-3)28-8-5-10-31(22-28)37(44)42(2)25-27-15-17-38-18-16-27/h4-18,21-24,39,41H,19-20,25H2,1-3H3,(H,40,43)
InChIKeyWIANBLHLJZGLLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





RTIOXA-43: Dual Orexin Receptor Agonist for Sleep Research


Rtioxa-43 (CAS: 2832067-72-6) is a small-molecule, non-peptide agonist that activates both the orexin-1 (OX1R) and orexin-2 (OX2R) receptors with equal potency. It is a synthetic compound derived from structure–activity relationship (SAR) studies of arylsulfonamide-based orexin agonists and is currently used as a research tool to investigate the physiological roles of the orexin system, particularly in sleep/wake regulation, narcolepsy, and age-related sleep fragmentation [1]. The compound is available from multiple specialty chemical vendors for preclinical research applications .

1 Balanced dual OX1R/OX2R agonist Enables concurrent orexin receptor subtype engagement in signaling studies
2 Non-peptidic arylsulfonamide tool compound Supports CNS research workflows requiring small-molecule orexin probes
3 Orexin system and sleep/wake research models Reported model-response context for narcolepsy and age-related sleep fragmentation studies

Why OX1R/OX2R Selectivity Profiles Matter


Orexin receptor agonists are not functionally interchangeable; their pharmacological profiles are defined by receptor subtype selectivity, signaling bias, and in vivo pharmacokinetics. While OX2R-selective agonists (e.g., YNT-185, TAK-994, danavorexton) are sufficient to promote wakefulness in certain models, they fail to recruit OX1R-mediated signaling pathways implicated in arousal, attention, and reward [1][2]. Conversely, endogenous orexin peptides exhibit high potency but poor brain penetration and short half-lives, limiting their experimental utility [3]. Rtioxa-43 is a rare, well-characterized dual OX1R/OX2R small-molecule agonist with balanced low-nanomolar potency at both receptors, making it uniquely suited for studies that require simultaneous activation of both orexin receptor subtypes without confounding peptide-related delivery issues.

OX2R-selective OX2R-selective agonists may not engage OX1R signaling, potentially shifting neurocircuitry interpretation away from dual-receptor models.
OX1R-sparing OX1R-sparing biased agonists exhibit divergent pharmacological profiles; sleep architecture endpoints may not transfer across selectivity classes.
Peptide-based Peptide-based orexin agonists may present different brain penetration and pharmacokinetic properties, limiting direct comparability in CNS research models.

Comparative Evidence for RTIOXA-43


Balanced Dual Agonism vs. OX2R-Selective Agonists

Rtioxa-43 activates both orexin receptor subtypes with a perfectly balanced EC50 of 24 nM for both OX1R and OX2R, yielding an OX1R/OX2R potency ratio of 1.0 [1]. In contrast, the widely used OX2R-selective agonist YNT-185 exhibits a pronounced selectivity profile with an EC50 of 28 nM at OX2R but 2,750 nM at OX1R, corresponding to an OX1R/OX2R ratio of approximately 98 . Similarly, the clinical-stage OX2R agonist TAK-994 (firazorexton) activates OX2R with an EC50 of 19 nM but shows over 700-fold selectivity against OX1R [2]. This balanced dual agonism enables Rtioxa-43 to simultaneously engage both orexin receptor signaling pathways in a single experimental system, a profile not achievable with OX2R-selective agonists.

Balanced Dual Agonism vs. OX2R-Selective
Head-to-head
OX1R EC50 24 nM = OX2R EC50 24 nM (balanced); vs. TAK-994 OX2R 19 nM with >700-fold OX1R selectivity
Supports unbiased dual-receptor orexin pathway studies without subtype bias confounding
Calcium mobilization assay; recombinant human receptors
orexin receptor pharmacology sleep-wake regulation dual agonist

OX2R/OX1R Selectivity Index Comparison

Among the limited number of dual OX1R/OX2R small-molecule agonists reported in the literature, Rtioxa-43 offers a distinct potency balance compared to the tetralin-based dual agonist (R)-(+)-6. (R)-(+)-6 displays an EC50 of 13.5 nM at OX1R and 0.579 nM at OX2R, yielding an OX1R/OX2R potency ratio of approximately 23 [1]. While (R)-(+)-6 is more potent at OX2R, its OX1R potency is only ~2-fold lower than that of Rtioxa-24. Rtioxa-43 provides a perfectly balanced dual activation profile (1:1 ratio) which may be advantageous for studies where equivalent engagement of both receptor subtypes is desired [2].

OX2R/OX1R Selectivity Index
Class-level
Selectivity Index = 1.0 (no selectivity); vs. TAK-861 SI ≈ 3,000, TAK-925 SI >18,000
Unique non-selective dual agonist profile; selective agonists produce fundamentally different pharmacological stimulus
Cross-study inference from recombinant receptor functional assays
dual orexin agonist chiral pharmacology tetralin derivatives

Wake-Promoting Efficacy in Aged Mouse Models

Rtioxa-43 demonstrates robust in vivo efficacy in a physiologically relevant model of age-related sleep disruption. In 12-month-old mice (equivalent to middle-aged humans), intraperitoneal administration of Rtioxa-43 at 40 mg/kg significantly increased time spent awake, decreased total sleep time, and enhanced sleep/wake consolidation as measured by continuous EEG/EMG recordings [1]. This improvement in sleep/wake quality was further characterized by a reduction in the number of sleep/wake episodes and an increase in the duration of individual episodes . While the original publication does not provide exact numerical values for the magnitude of wake time increase, the qualitative effects are statistically significant and consistent with the compound's dual orexin receptor activation mechanism.

Aged Mouse Model Response
Cross-study comparable
Reported increased wakefulness and sleep consolidation at 40 mg/kg i.p. in 12-month-old mice (EEG/EMG)
Supports age-related orexin model studies; reported in vivo model-response context
No direct head-to-head comparison available; cross-study interpretation
sleep fragmentation aging neuroscience in vivo pharmacology

Lipophilicity and Physicochemical Profile

Rtioxa-43 (designated compound 40 in the original publication) was developed through systematic SAR studies on the OX2R-selective agonist YNT-185 [1]. The optimization strategy involved modifications to the arylsulfonamide core, culminating in the identification of compound 40 as a balanced dual agonist. Computational modeling based on agonist-bound OX2R cryo-EM structures revealed that the pyridylmethyl group of Rtioxa-43 engages in additional interactions with OX1R, contributing to its high OX1R potency—a feature absent in the parent YNT-185 scaffold [1]. This structural insight positions Rtioxa-43 as a valuable tool for probing the molecular determinants of orexin receptor subtype selectivity.

Lipophilicity (cLogP)
Data to verify
cLogP = 5.2; MW 663.79 g/mol
Formulation strategy context; higher lipophilicity may require specific vehicles for in vivo dosing
Calculated value; experimental solubility data to verify
medicinal chemistry structure-activity relationship arylsulfonamide

Research Applications for RTIOXA-43


Dual Orexin Receptor Roles in Sleep Neurocircuitry

Rtioxa-43 is ideally suited for studies that aim to dissect the combined roles of OX1R and OX2R in sleep/wake circuitry. Its balanced 1:1 potency ratio enables researchers to simultaneously activate both receptor subtypes at comparable concentrations, eliminating the confound of receptor subtype bias that plagues OX2R-selective agonists like YNT-185 or TAK-994 [1]. This makes Rtioxa-43 a preferred tool for experiments in orexin-deficient mouse models (e.g., orexin/ataxin-3 transgenic mice) or in pharmacological challenge studies where both orexin signaling pathways are hypothesized to be involved.

Age-Related Sleep Fragmentation Models

Given its demonstrated efficacy in 12-month-old mice—a model of middle-aged sleep fragmentation—Rtioxa-43 provides a valuable reference compound for research programs focused on age-related sleep disorders and narcolepsy [1]. The compound's ability to increase wake time, reduce sleep time, and improve sleep/wake consolidation supports its use as a positive control in in vivo sleep studies and as a benchmark for evaluating novel orexin agonists .

Non-Selective Probe for Receptor Occupancy Studies

Rtioxa-43 serves as a high-quality reference standard for in vitro orexin receptor pharmacology assays. Its well-characterized EC50 values of 24 nM at both OX1R and OX2R in calcium mobilization assays provide a reliable benchmark for screening new orexin receptor ligands [1]. Additionally, its structural relationship to the OX2R-selective scaffold YNT-185 makes it a useful comparator for SAR studies aimed at tuning receptor subtype selectivity .

Formulation Reference for Lipophilic CNS Compounds

For behavioral studies investigating the orexin system's role in arousal, attention, motivation, and reward, Rtioxa-43 offers a pharmacological profile distinct from OX2R-selective agonists. Because OX1R activation has been implicated in reward-seeking behavior and stress responses [1], Rtioxa-43's dual agonism may elicit different behavioral outcomes compared to OX2R-only agonists. This makes it a valuable tool for comparative behavioral pharmacology experiments .

Application
Selection Property
Validation Focus
Dual orexin receptor neurocircuitry studies
Balanced dual OX1R/OX2R agonism profile
Co-activation signaling and sleep-wake architecture endpoints
Age-related sleep fragmentation models
Aged animal model-response context
Sleep consolidation and arousal endpoint monitoring
Orexin receptor occupancy and signaling studies
Non-biased agonist baseline for receptor panels
OX1R/OX2R binding and G-protein coupling assays
CNS formulation development research
Lipophilic compound formulation context
Exposure-model validation and vehicle screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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